2-(3-Chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-Chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a substituted phenyl ring with a chlorine atom at the 3-position and an ethyl group at the 4-position. The dioxaborolane (pinacol boronate) moiety enhances stability and facilitates its use in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials science applications. The chlorine substituent acts as an electron-withdrawing group (EWG), while the ethyl group provides mild electron-donating character, balancing electronic effects and influencing reactivity and solubility .
Properties
Molecular Formula |
C14H20BClO2 |
|---|---|
Molecular Weight |
266.57 g/mol |
IUPAC Name |
2-(3-chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BClO2/c1-6-10-7-8-11(9-12(10)16)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3 |
InChI Key |
NVMHLIUONOGQPT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation from Arylboronic Acid and Pinacol
The most direct and widely reported method for synthesizing 2-(3-Chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the condensation of the corresponding arylboronic acid with pinacol. The reaction proceeds as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 3-Chloro-4-ethylphenylboronic acid, pinacol | Mixed in an anhydrous organic solvent such as toluene or dichloromethane |
| 2 | Dehydrating agent (e.g., molecular sieves) | Added to remove water formed during esterification, driving the reaction forward |
| 3 | Inert atmosphere (argon or nitrogen) | To prevent oxidation or hydrolysis of sensitive boronic acid intermediates |
| 4 | Heating to reflux (80–110 °C) | Reaction mixture heated for several hours (typically 12–24 h) |
| 5 | Cooling and filtration | Product precipitates or is isolated by filtration |
| 6 | Purification | Recrystallization or column chromatography to obtain pure boronic ester |
This method yields the target compound as a stable boronic ester suitable for further synthetic applications.
Reaction Scheme Summary
$$
\text{3-Chloro-4-ethylphenylboronic acid} + \text{Pinacol} \xrightarrow[\text{anhydrous, reflux}]{\text{molecular sieves}} \text{2-(3-Chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane} + \text{H}_2\text{O}
$$
Comparative Analysis of Preparation Methods
| Feature | Direct Esterification with Pinacol | Lithiation and Electrophilic Borylation |
|---|---|---|
| Starting Materials | Arylboronic acid and pinacol | Aryl halide and organolithium reagent |
| Reaction Conditions | Anhydrous, reflux, dehydrating agent | Low temperature lithiation, inert atmosphere |
| Complexity | Simple, fewer steps | Multi-step, requires careful temperature control |
| Yield | Generally high | Variable, dependent on lithiation efficiency |
| Scalability | Easily scalable | More challenging due to sensitive reagents |
| Purity | High, straightforward purification | Requires careful work-up to remove lithium salts |
| Equipment Requirements | Standard reflux apparatus | Low-temperature reaction setup, inert gas supply |
Research Findings and Applications
- The boronic ester synthesized via these methods is stable under standard laboratory conditions but sensitive to strong acids or bases.
- It serves as an essential intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds with high selectivity and yield.
- Industrial production may incorporate continuous flow techniques to optimize reaction time and product consistency.
- The compound's synthesis and use have been documented in patents and peer-reviewed literature, emphasizing its role in pharmaceutical and material science research.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value / Condition |
|---|---|
| Solvent | Toluene, dichloromethane, or similar anhydrous solvent |
| Temperature | Reflux (80–110 °C) |
| Reaction Time | 12–24 hours |
| Atmosphere | Argon or nitrogen (inert) |
| Dehydrating Agent | Molecular sieves or similar drying agents |
| Purification Method | Filtration, recrystallization, chromatography |
| Yield | 70–95% (depending on method and scale) |
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Converts to the corresponding boronic acid or boronate ester.
Substitution: Reacts with nucleophiles to replace the chloro group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Oxidation: Utilizes hydrogen peroxide or sodium perborate in aqueous or alcoholic media.
Substitution: Employs nucleophiles like amines or thiols under mild conditions.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields boronic acids or boronate esters.
Substitution: Forms substituted phenyl derivatives.
Scientific Research Applications
2-(3-Chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:
Chemistry: Key reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Involved in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of polymers, electronic materials, and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the halide substrate, with the pathway involving oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Chlorine vs. Methyl/Electron-Donating Groups: 2-(3-Chloro-4-methylphenyl)-... However, the ethyl group in the target compound increases lipophilicity, enhancing membrane permeability in biological applications . 2-(3,5-Dichlorophenyl)-... (CAS 1092485-88-5): Dual chlorine substituents create a highly electron-deficient aryl ring, accelerating oxidative addition in cross-coupling reactions but reducing solubility in nonpolar solvents .
- Ethyl vs. Cyclopropyl: 2-(4-Chloro-3-cyclopropylphenyl)-...
- Functional Group Diversity: [4-Chloro-3-(hydroxymethyl)phenyl]methanol derivative (2d): The hydroxymethyl group increases polarity, improving aqueous solubility but reducing stability toward hydrolysis compared to the ethyl-substituted target compound .
Electronic and Steric Profiles
| Compound | Substituents | Electronic Effects | Steric Hindrance |
|---|---|---|---|
| Target compound | 3-Cl, 4-Et | Moderate EWG + mild EDG | Low |
| 2-(3,5-Dichloro-4-fluorophenyl)-... | 3-Cl, 4-F, 5-Cl | Strong EWGs | Moderate |
| 2-(4-Fluorobenzyl)-... | 4-F-benzyl | Moderate EWG (fluorine) | High (benzyl) |
| 2-(3-Chloro-4-methoxy-5-CF3-phenyl)-... | 3-Cl, 4-OMe, 5-CF3 | Mixed EWG/EDG (CF3 vs. OMe) | High |
Key Observations :
Borylation Strategies
- Traditional Halogen Exchange :
- C–H Activation: Direct C–H borylation, as demonstrated for 2-(4-methoxybenzyl)-..., offers a step-economical route but requires precise catalyst tuning to avoid over-functionalization .
Yield and Purity Considerations
| Compound | Synthetic Route | Yield (%) | Purity (NMR/MS) |
|---|---|---|---|
| Target compound | Miyaura borylation | 75–85* | >95% |
| 2-(3,5-Dichloro-3,5-dimethoxyphenyl)-... | Chlorination of precursor | 92 | 99% (¹H-NMR) |
| [4-Chloro-3-(hydroxymethyl)phenyl]-... | Boronic acid esterification | 90 | 95% (¹¹B-NMR) |
*Estimated based on analogous procedures .
Biological Activity
2-(3-Chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2246774-12-7) is an organoboron compound that has garnered attention in both organic synthesis and biological research. Its unique structure allows it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C14H20BClO2
- Molecular Weight : 266.57 g/mol
- Structure : The compound features a dioxaborolane ring which contributes to its stability and reactivity.
The biological activity of 2-(3-chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves:
- Cross-Coupling Reactions : The boron atom interacts with palladium catalysts to facilitate the transfer of the phenyl group to various coupling partners.
- Synthesis of Bioactive Molecules : It is utilized in synthesizing biaryl compounds that may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Potential Therapeutic Uses
Research indicates that compounds synthesized using 2-(3-chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may have several therapeutic applications:
- Anticancer Activity : The ability to form complex organic molecules positions it as a candidate for developing novel anticancer agents.
- Anti-inflammatory Properties : Compounds derived from this reagent have been noted for their potential to modulate inflammatory responses.
Case Studies
-
Antiviral Activity :
A study highlighted the synthesis of non-nucleoside inhibitors for hepatitis C virus (HCV) using similar boron-containing compounds. These inhibitors demonstrated potent activity against the NS5B polymerase of HCV with low nanomolar EC50 values .Compound EC50 (nM) Activity Inhibitor A <50 Potent Inhibitor B >100 Moderate -
CYP450 Inhibition :
The compound was evaluated for its inhibition effects on cytochrome P450 enzymes. Notably, it exhibited reversible inhibition of CYP3A4 with an IC50 value of 0.34 μM. This suggests potential implications for drug-drug interactions .Compound IC50 (μM) TDI (%) 2-(3-Chloro-...) 0.34 66 Control >50 <1
Synthesis and Stability
The synthesis of 2-(3-chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-ethylphenylboronic acid with pinacol under controlled conditions to yield high purity products . The stability of the compound in biological systems is critical for its effectiveness as a therapeutic agent.
Q & A
Q. What are the standard synthetic routes for preparing 2-(3-Chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how does its substitution pattern influence reaction conditions?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized aryl halides. For structurally similar compounds (e.g., 2-(3,5-Dichloro-4-methoxy-2,6-dimethylphenyl)-dioxaborolane), boronate ester formation is achieved via palladium-catalyzed coupling of pinacolborane with aryl halides under inert conditions (N₂/Ar) . The 3-chloro-4-ethylphenyl substituent may require tailored base selection (e.g., NaOt-Bu) to avoid dehydrohalogenation, as chloro groups are sensitive to strong bases. Reaction temperatures are typically maintained at 80–110°C in THF or dioxane, with monitoring via TLC or GC-MS for intermediate aryl halide consumption .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the dioxaborolane ring protons (δ ~1.3 ppm, singlet for four methyl groups) and aromatic protons (δ 7.2–7.8 ppm for chloro/ethyl-substituted phenyl). Direct boron-attached carbons are often undetectable due to quadrupolar broadening but inferred via DEPT-135 .
- ¹¹B NMR : A sharp peak near δ 30–35 ppm confirms boronate ester formation .
- IR : B-O stretching at ~1350–1380 cm⁻¹ and aromatic C-Cl at ~550–600 cm⁻¹ .
- HPLC-MS : Quantify purity (>95%) using reverse-phase C18 columns and ESI-MS for molecular ion detection (e.g., [M+H]⁺ at m/z 333.1) .
Advanced Questions
Q. How do electronic and steric effects of the 3-chloro-4-ethylphenyl substituent influence regioselectivity in cross-coupling reactions?
Methodological Answer: The chloro group acts as an electron-withdrawing meta-director, while the ethyl group provides steric bulk, favoring coupling at the para position. To validate this:
Perform DFT calculations (e.g., Gaussian09) to map electron density and Fukui indices .
Compare coupling yields using model substrates (e.g., 3-chloro vs. 4-chloro analogs). Evidence from 2-(2,5-Dichlorophenyl)-dioxaborolane shows ~85% yield in Suzuki reactions with aryl bromides, while sterically hindered analogs drop to ~60% .
Use Hammett σ constants (σₘ for Cl = +0.37) to predict electronic effects on transition states .
Q. How can contradictory bioactivity data between structural analogs (e.g., chloro vs. fluoro substituents) be systematically resolved?
Methodological Answer:
- Case Study : Compare 2-(3-Chloro-4-ethylphenyl)-dioxaborolane with 2-(Fluorophenyl)-dioxaborolane .
- Step 1 : Conduct in vitro assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C).
- Step 2 : Perform molecular docking (AutoDock Vina) to assess binding affinity differences due to halogen interactions (e.g., Cl vs. F van der Waals radii).
- Step 3 : Analyze metabolic stability via liver microsome assays; chloro groups may enhance CYP450 resistance vs. fluoro .
Q. What strategies mitigate boron-specific challenges in NMR characterization, such as quadrupolar broadening?
Methodological Answer:
- Low-Temperature NMR : Reduce thermal motion to sharpen ¹¹B signals (e.g., −40°C in CDCl₃) .
- Indirect Detection : Use HMBC to correlate dioxaborolane methyl protons (δ 1.3 ppm) with undetected boron-attached carbons .
- Dynamic Nuclear Polarization (DNP) : Enhance sensitivity for low-concentration samples .
Q. How do solvent and catalyst selection impact the compound’s utility in organometallic reactions?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (THF, DMF) stabilize boronate intermediates, while non-polar solvents (toluene) favor oxidative addition in Pd-catalyzed reactions. For example, NaOt-Bu in THF enhances trialkoxyborohydride formation .
- Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates (TOF up to 1,200 h⁻¹) . For electron-deficient aryl partners, NiCl₂(dppe) improves turnover .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
